molecular formula C6H9BrO B2559239 (1S)-2-bromocyclohex-2-en-1-ol CAS No. 122797-27-7

(1S)-2-bromocyclohex-2-en-1-ol

Cat. No.: B2559239
CAS No.: 122797-27-7
M. Wt: 177.041
InChI Key: SVDKKDWANPIULS-LURJTMIESA-N
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Description

(1S)-2-Bromocyclohex-2-en-1-ol is an organic compound characterized by a bromine atom attached to a cyclohexene ring with a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-bromocyclohex-2-en-1-ol typically involves the bromination of cyclohex-2-en-1-ol. One common method is the addition of bromine (Br2) to cyclohex-2-en-1-ol in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Bromocyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form cyclohex-2-en-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

    Oxidation: Formation of 2-bromocyclohex-2-en-1-one.

    Reduction: Formation of cyclohex-2-en-1-ol.

    Substitution: Formation of 2-hydroxycyclohex-2-en-1-ol.

Scientific Research Applications

(1S)-2-Bromocyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1S)-2-bromocyclohex-2-en-1-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

    Cyclohex-2-en-1-ol: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.

    2-Bromocyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity patterns.

    2-Bromocyclohexanol: The bromine and hydroxyl groups are on different carbon atoms, affecting its chemical behavior.

Uniqueness: (1S)-2-Bromocyclohex-2-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

(1S)-2-bromocyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDKKDWANPIULS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=C([C@H](C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122797-27-7
Record name (1S)-2-bromocyclohex-2-en-1-ol
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